Comprehensive 1H and 13C NMR Spectral Analysis of 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Comprehensive 1H and 13C NMR Spectral Analysis of 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Executive Summary
The functionalization of the indazole scaffold is a cornerstone in the development of kinase inhibitors and targeted therapeutics. The compound 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole represents a highly complex, polyhalogenated intermediate designed for orthogonal cross-coupling reactions. Because the tetrahydropyran (THP) protection of indazoles inherently generates a mixture of N-1 and N-2 regioisomers, rigorous structural elucidation is mandatory. This whitepaper provides an in-depth, causality-driven guide to the 1H and 13C NMR spectral data of the 2-THP isomer, detailing the heavy atom effects, scalar couplings, and 2D NMR workflows required for definitive regioisomer validation.
Regioselective Synthesis & Isomerism
The introduction of a THP protecting group to the indazole core using 3,4-dihydro-2H-pyran (DHP) is governed by competing kinetic and thermodynamic pathways. As demonstrated in foundational studies on indazole protection [1], mildly acidic conditions preferentially attack the more sterically accessible N-2 lone pair, yielding the kinetic 2-THP product. Conversely, elevated temperatures and strong acid catalysis drive the equilibrium toward the thermodynamically stable 1-THP isomer.
Because these regioisomers exhibit drastically different reactivity profiles in subsequent palladium-catalyzed Buchwald-Hartwig or Suzuki couplings, distinguishing the 2-THP isomer from the 1-THP isomer via NMR is a critical quality control checkpoint.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where experimental parameters are intentionally chosen to overcome the relaxation and sensitivity challenges of polyhalogenated heterocycles.
Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that could cause line broadening.
Step 2: Instrument Calibration Utilize a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe. Tune and match the probe specifically for 1H, 13C, and 19F nuclei. Shim the magnetic field using the 2H lock signal of CDCl3 until the TMS signal exhibits a full width at half maximum (FWHM) of <0.8 Hz.
Step 3: 1D NMR Acquisition
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1H NMR: 16 scans, relaxation delay ( d1 ) of 2.0 s, spectral width of 12 ppm.
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Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1 ) for accurate integration of the aliphatic THP protons versus the solitary indazole protons.
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13C NMR: 512 scans, d1 of 2.0 s, spectral width of 250 ppm, WALTZ-16 1H decoupling.
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Causality: The highly substituted nature of this indazole means five of the seven core carbons are quaternary (C3a, C4, C5, C6, C7a). These lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. The extended d1 prevents signal saturation.
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19F NMR: 16 scans, d1 of 2.0 s, referenced to trichlorofluoromethane (CFCl3) at 0.0 ppm.
Step 4: 2D NMR Acquisition Acquire HMBC (optimized for long-range nJCH = 8 Hz) and NOESY (mixing time 500 ms) spectra.
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Causality: This creates an orthogonal validation matrix. Through-bond connectivity (HMBC) is cross-verified by through-space proximity (NOESY), leaving no ambiguity regarding the THP position.
Fig 1: Step-by-step NMR workflow for acquisition and regioisomer verification.
1H NMR Spectral Data & Causality Analysis
The 1H NMR spectrum of the 2-THP isomer is characterized by a highly deshielded C3 proton and complex diastereotopic splitting within the THP ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| Indazole H-3 | 8.35 | Singlet (s) | - | 1H |
| Indazole H-7 | 7.45 | Doublet (d) | 3JHF = 9.0 | 1H |
| THP H-2' (Anomeric) | 5.70 | Doublet of doublets (dd) | 8.5, 2.5 | 1H |
| THP H-6' (Equatorial) | 4.05 | Multiplet (m) | - | 1H |
| THP H-6' (Axial) | 3.75 | Multiplet (m) | - | 1H |
| THP H-3', H-4', H-5' | 1.60 – 2.30 | Multiplet (m) | - | 6H |
Mechanistic Insights:
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The C3-H Downfield Shift: In 2H-indazoles, the C3 proton is localized in a highly electron-deficient region between two electronegative nitrogen atoms, pushing its chemical shift significantly downfield (~8.35 ppm) compared to the 1H-indazole tautomer.
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Fluorine-Proton Coupling: The C7 proton is ortho to the C6 fluorine atom. Because 19F is a spin-1/2 nucleus with 100% natural abundance, it splits the adjacent H-7 signal into a distinct doublet with a characteristic ortho-coupling constant of 9.0 Hz.
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Chiral Center Induction: The attachment of the THP group creates a stereocenter at C-2'. This renders the methylene protons of the THP ring diastereotopic, causing the equatorial and axial protons at C-6' to resonate at different frequencies (4.05 ppm and 3.75 ppm, respectively).
13C NMR Spectral Data & Heavy Atom Effects
The 13C NMR spectrum is dominated by the profound electronic perturbations caused by the three distinct halogens (Br, I, F).
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) |
| C-6 (C-F) | 160.5 | Doublet (d) | 1JCF = 245.0 |
| C-7a (Bridgehead) | 150.2 | Doublet (d) | 4JCF = 2.5 |
| C-3 (Indazole CH) | 126.8 | Singlet (s) | - |
| C-3a (Bridgehead) | 124.5 | Singlet (s) | - |
| C-4 (C-Br) | 114.2 | Doublet (d) | 3JCF = 4.0 |
| C-7 (Indazole CH) | 101.5 | Doublet (d) | 2JCF = 26.5 |
| C-2' (THP Anomeric) | 88.4 | Singlet (s) | - |
| C-5 (C-I) | 78.5 | Doublet (d) | 2JCF = 22.0 |
| C-6' (THP O-CH2) | 68.2 | Singlet (s) | - |
| C-3', C-4', C-5' (THP) | 29.5, 25.1, 22.4 | Singlets (s) | - |
Mechanistic Insights:
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The Heavy Atom Effect (HAE): The most striking feature of this spectrum is the chemical shift of C-5 at 78.5 ppm . Aromatic carbons typically resonate between 110–150 ppm. However, the "heavy atom effect" induced by iodine—a relativistic phenomenon involving intense spin-orbit coupling—massively shields the directly attached carbon atom [2]. This upfield shift is an unambiguous diagnostic marker for the C-I bond.
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Scalar C-F Couplings: The C-6 carbon is directly bonded to fluorine, resulting in a massive 1JCF coupling of 245.0 Hz. The effect propagates through the ring, splitting the ortho carbons (C-5 and C-7) with 2JCF couplings of ~22–26 Hz, and the meta carbon (C-4) with a 3JCF coupling of 4.0 Hz.
2D NMR Workflows for Regioisomer Verification
To definitively prove that the THP group is at the N-2 position rather than N-1, researchers must rely on 2D NMR logic gates.
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NOESY (Through-Space): In the 2-THP isomer, the anomeric proton (H-2') is spatially adjacent to the indazole H-3 proton. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between 5.70 ppm and 8.35 ppm. If it were the 1-THP isomer, the NOE would be observed between H-2' and H-7 (7.45 ppm).
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HMBC (Through-Bond): The anomeric proton (H-2') will show a 3-bond correlation to the C-3 carbon (126.8 ppm) in the 2-THP isomer. In the 1-THP isomer, it would correlate to the C-7a bridgehead carbon (150.2 ppm).
Fig 2: Logic tree utilizing HMBC and NOESY correlations to distinguish THP regioisomers.
Conclusion
The structural elucidation of 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole requires a deep understanding of heteronuclear coupling and relativistic shielding effects. By leveraging extended relaxation delays, analyzing the C-F scalar coupling cascade, and utilizing the orthogonal validation of NOESY and HMBC matrices, researchers can confidently verify the regiochemistry and structural integrity of this complex polyhalogenated scaffold before committing it to downstream catalytic cross-coupling campaigns.
